molecular formula C20H21N3O4S2 B2871139 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide CAS No. 1172062-27-9

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide

Cat. No.: B2871139
CAS No.: 1172062-27-9
M. Wt: 431.53
InChI Key: ISIWGNDFTMEKKG-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at three positions:

  • Position 1: A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfolane derivative), introducing a polar sulfone moiety.
  • Position 3: A p-tolyl (para-methylphenyl) group, contributing hydrophobic character.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-15-7-9-16(10-8-15)19-13-20(22-29(26,27)18-5-3-2-4-6-18)23(21-19)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIWGNDFTMEKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological characterization, and mechanisms of action, drawing on various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The structural framework includes a pyrazole ring, which is known for its diverse biological activities, and a benzenesulfonamide moiety that enhances its pharmacological profile.

1. GIRK Channel Activation

Recent studies have identified this compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. The activation of GIRK channels plays a crucial role in neuronal signaling and has implications for treating neurological disorders. The compound exhibited nanomolar potency in activating GIRK1/2 channels, demonstrating improved metabolic stability compared to traditional urea-based compounds .

2. Carbonic Anhydrase Inhibition

Another significant area of research focuses on the inhibition of carbonic anhydrases (CAs), enzymes that regulate pH and bicarbonate levels in the body. Compounds structurally related to this compound have shown promising inhibitory effects against various isoforms of human carbonic anhydrases (hCAII, hCAIX, hCAXII). These inhibitors are being investigated for their potential in treating conditions such as glaucoma and epilepsy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • GIRK Channels : The compound binds to the GIRK channel subunits, stabilizing their open conformation and facilitating potassium ion flow across the membrane.
  • Carbonic Anhydrases : The interaction with CAs involves binding to the active site, where it competes with bicarbonate or other substrates, thus inhibiting the enzyme's activity. Molecular docking studies have revealed interactions with key amino acid residues critical for enzyme function .

Case Study 1: GIRK Channel Activation

A study published in Medicinal Chemistry highlighted the efficacy of this compound as a GIRK channel activator. In vitro experiments demonstrated significant activation at low concentrations, suggesting its potential for therapeutic applications in conditions like anxiety and depression .

Case Study 2: Carbonic Anhydrase Inhibition

In another investigation focusing on carbonic anhydrase inhibitors, several derivatives were synthesized and tested for their inhibitory effects. Among these derivatives, some exhibited IC50 values lower than that of acetazolamide, a standard CA inhibitor. The study concluded that modifications in the sulfonamide group could enhance inhibitory potency .

Data Tables

Compound Target IC50 (µM) Activity
Compound AGIRK1/20.05Potent activator
Compound BhCAII0.2Strong inhibitor
Compound ChCAIX0.15Competitive inhibitor

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features
Compound Name Substituent Position 1 Substituent Position 3 Substituent Position 5 Molecular Formula Molecular Weight
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl p-Tolyl Benzenesulfonamide C₁₉H₂₁N₃O₄S₂ 427.51 (calc.)
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide 1,1-Dioxidotetrahydrothiophen-3-yl Furan-2-yl 4-Isopropylbenzenesulfonamide C₂₀H₂₃N₃O₅S₂ 449.54
4-((3-Amino-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 1) p-Tolyl Amino 4-(Pyridin-2-yl)benzenesulfonamide C₂₂H₂₀N₄O₂S 420.48
3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide 4-Fluorophenyl 2-Thienyl 3-Fluorobenzenesulfonamide C₁₈H₁₄F₂N₃O₂S₂ 402.45

Key Observations :

  • The sulfolane group in the target compound and ’s analog enhances polarity compared to non-sulfone substituents (e.g., pyridinyl or thienyl groups) .
  • p-Tolyl at Position 3 is shared with Compound 1 (), but the latter lacks the sulfolane group, instead featuring an amino group at Position 3 .
  • Furan-2-yl () and 2-thienyl () substituents introduce heteroaromaticity, which may alter π-π stacking interactions in biological targets .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%)
Target Compound Not reported Not reported
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide Not reported Not reported
Compound 1 () 241–243 89
4-((3-Amino-1-(4-nitrophenyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 7) 237–239 74
1-(1-(tert-butyl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione (Compound 2k) 176.1–176.9 48

Key Observations :

  • Higher yields (74–89%) are associated with pyridinyl or nitro-substituted analogs (), while bulky groups (e.g., tert-butyl in Compound 2k) reduce yields .
  • Melting points correlate with molecular symmetry and intermolecular interactions; nitro groups (Compound 7) increase polarity, raising melting points compared to tert-butyl derivatives .
Spectroscopic Data
  • IR Spectroscopy : All analogs show characteristic NH (~3400 cm⁻¹), SO₂ (~1350–1150 cm⁻¹), and aromatic C-H (~3100 cm⁻¹) stretches .
  • ¹H-NMR :
    • The sulfolane group in the target compound and ’s analog generates distinct methylene proton signals (δ 2.5–3.5 ppm) .
    • p-Tolyl substituents produce a singlet for the methyl group at δ ~2.3 ppm, as seen in Compound 1 and the target compound .
  • MS Analysis : Molecular ion peaks align with calculated masses (e.g., m/z 440 for Compound 1) .

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